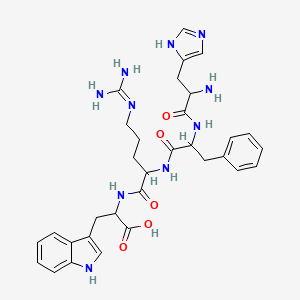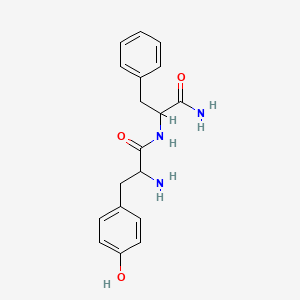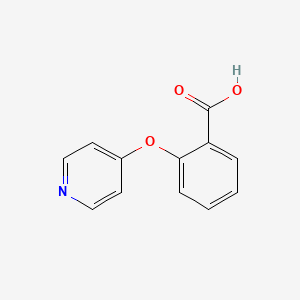
2-(Pyridin-4-yloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yloxy)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a pyridine ring via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-chloropyridine under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the benzoic acid attacks the chloropyridine, resulting in the formation of the ether linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Pyridin-4-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Pyridin-4-yloxy)benzoic acid is used as a building block in organic synthesis
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the development of antimicrobial and antiviral agents .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its structural properties contribute to the stability and functionality of these materials.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-yloxy)benzoic acid in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- 4-(Pyridin-2-yloxy)benzoic acid
- 4-(Pyridin-4-yl)benzoic acid
Comparison: 2-(Pyridin-4-yloxy)benzoic acid is unique due to the position of the ether linkage, which can influence its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science .
Eigenschaften
Molekularformel |
C12H9NO3 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
2-pyridin-4-yloxybenzoic acid |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9/h1-8H,(H,14,15) |
InChI-Schlüssel |
NDVHHTOLGZMAOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


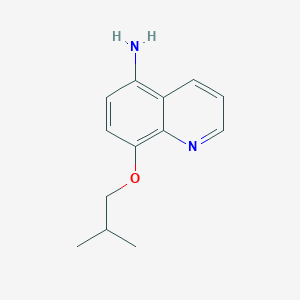
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)
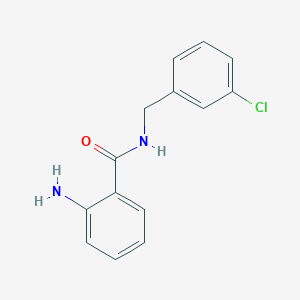
![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)


![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)
